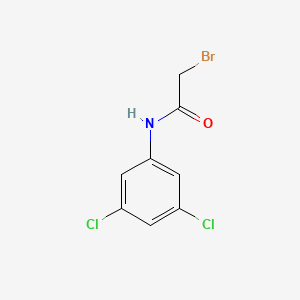![molecular formula C15H21BO4 B1335877 [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate CAS No. 562098-08-2](/img/structure/B1335877.png)
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate” is a chemical compound with the molecular formula C15H21BO4 . It is related to Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate . The compound is used as a reagent in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenyl ring attached to a methyl acetate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact bond lengths and angles could not be found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 0.99±0.1 g/cm3, a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), a flash point of 225°F, and a vapor pressure of 0.00586mmHg at 25°C . The compound’s refractive index is 1.49 .Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
- Compound Synthesis : The compound is synthesized through a three-step substitution reaction. It involves boric acid ester intermediates with benzene rings (P.-Y. Huang et al., 2021).
- Crystal Structure and DFT Study : The structure of similar compounds is confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystal X-ray diffraction is employed for crystallographic and conformational analyses, with Density Functional Theory (DFT) calculations aiding in molecular structure determination (P. Huang et al., 2021).
Molecular Design and Applications
- Designing Boron-Containing Compounds : This compound is used in synthesizing boron-containing derivatives, showcasing its potential in creating novel molecular structures with specific biological activities (B. Das, X. Tang, S. Sanyal, 2011).
- Vibrational Properties Studies : Studies focus on the vibrational properties of similar compounds, using spectroscopy and X-ray diffraction for analysis. DFT calculations are also employed for comparative analysis of spectroscopic data (Qing-mei Wu et al., 2021).
Biomedical Applications
- In Vitro Cytotoxicity and Cellular Uptake : Compounds with similar structures are investigated for their cytotoxicity and boron uptake in vitro, using human and canine cells. This highlights the potential biomedical applications of these compounds (Daniel E. Morrison et al., 2010).
Chemical Reactivity and Analysis
- Schiff Base-Triggered Deboration : The compound is used in the synthesis of organic thin-film fluorescence probes, important in explosive detection. It shows potential for enhancing sensing performance for hydrogen peroxide vapor (Yanyan Fu et al., 2016).
Material Science Applications
- Synthesis of Siloxane Nanogel : In material science, the compound is used for creating a siloxane nanogel with phenyl borate functional groups, showing its utility in advanced material synthesis (S. Milenin et al., 2020).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P305+P351+P338) .
Propiedades
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-11(17)18-10-12-6-8-13(9-7-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINSSLPYZWYFSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408407 |
Source


|
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate | |
CAS RN |
562098-08-2 |
Source


|
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

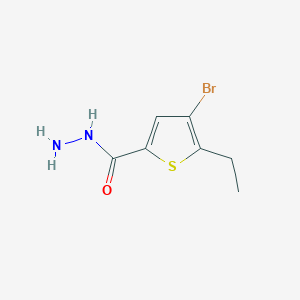
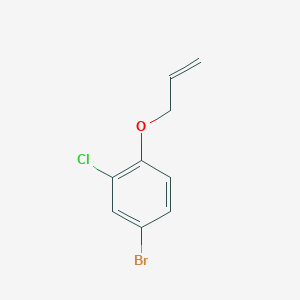
![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
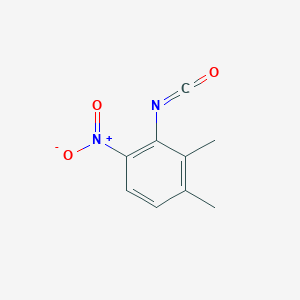
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
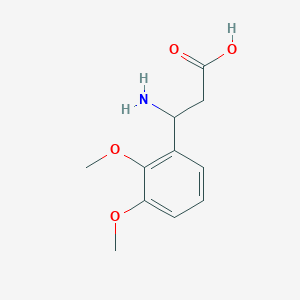
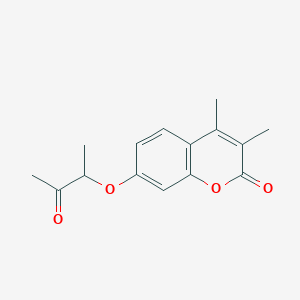
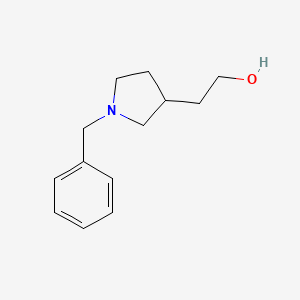
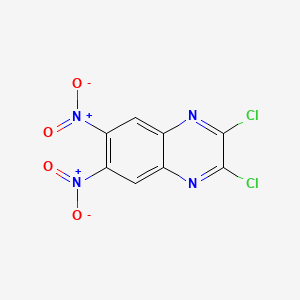
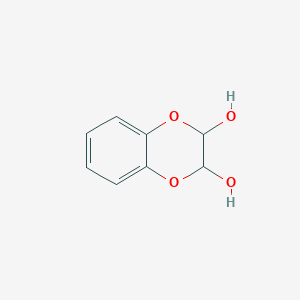
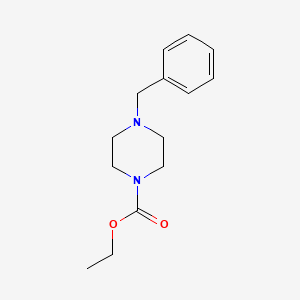
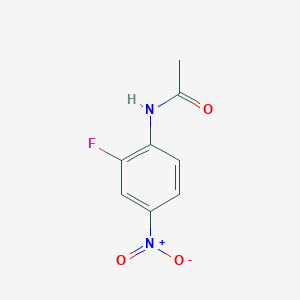
acetate](/img/structure/B1335835.png)
